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molecular formula C9H8BrNO2 B8814697 4-Bromo-1-cyclopropyl-2-nitrobenzene CAS No. 5133-36-8

4-Bromo-1-cyclopropyl-2-nitrobenzene

Cat. No. B8814697
M. Wt: 242.07 g/mol
InChI Key: USMHBCCEXSPEMM-UHFFFAOYSA-N
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Patent
US08530388B2

Procedure details

Tin(II)chloride (16.0 g, 0.10 mol) is added in one portion to a solution of crude 5-bromo-2-cyclopropylnitrobenzene (8.68 g) in ethanol (190 ml) and water (1.9 ml). The reaction mixture is stirred at room temperature overnight, followed by addition of further tin(II)chloride (28 g, 0.175 mol) and additional stirring overnight. After concentration in vacuo ice is added, and the solution is basified with 2M aqueous sodium hydroxide. After extraction with ethyl acetate (×2) the organic phase is washed again with 2M aqueous sodium hydroxide, then also distilled water and brine. After drying over magnesium sulfate the solution is concentrated in vacuo to give a brown oil which is purified by flash column chromatography on silica gel (9:1 isohexane/ethyl acetate eluant) to afford 5-bromo-2-cyclopropylaniline as a brown oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([CH:14]2[CH2:16][CH2:15]2)=[C:9]([N+:11]([O-])=O)[CH:10]=1>C(O)C.O>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([CH:14]2[CH2:16][CH2:15]2)=[C:9]([CH:10]=1)[NH2:11]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
8.68 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])C1CC1
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
additional stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo ice
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate (×2) the organic phase
WASH
Type
WASH
Details
is washed again with 2M aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the solution
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
is purified by flash column chromatography on silica gel (9:1 isohexane/ethyl acetate eluant)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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